molecular formula C11H7FN2O2 B2992748 6-Fluoro-5-(pyridin-3-yl)nicotinic acid CAS No. 1214368-60-1

6-Fluoro-5-(pyridin-3-yl)nicotinic acid

Cat. No.: B2992748
CAS No.: 1214368-60-1
M. Wt: 218.187
InChI Key: BWSZJFOTTXJJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(pyridin-3-yl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(pyridin-3-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

6-Fluoro-5-(pyridin-3-yl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(pyridin-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-5-(pyridin-3-yl)nicotinic acid include other fluorinated pyridine derivatives and nicotinic acid analogs. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific fluorine substitution at the 6-position and the pyridin-3-yl group at the 5-position. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-5-pyridin-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-9(7-2-1-3-13-5-7)4-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZJFOTTXJJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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